molecular formula C21H20F3NO4 B12364968 Neuroprotective agent 2

Neuroprotective agent 2

Cat. No.: B12364968
M. Wt: 407.4 g/mol
InChI Key: YONPJWQIXOUOGK-UHFFFAOYSA-N
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Description

Neuroprotective agent 2 is a potent neuroprotective compound known for its ability to protect neurons from damage induced by various neurotoxic agents. It has shown significant efficacy in models of neurodegeneration induced by salsolinol and glutamate, reducing oxidative stress and caspase-3/7 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuroprotective agent 2 involves the combination of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. The process typically includes the formation of ester, ether, and amide bonds . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of these bonds.

Industrial Production Methods

Industrial production of this compound requires scalable and efficient synthesis routes. One such method involves the use of robust and scalable synthesis techniques that ensure high yield and purity of the compound. The process is designed to be efficient, minimizing the number of steps and purification processes required .

Chemical Reactions Analysis

Types of Reactions

Neuroprotective agent 2 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Neuroprotective agent 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study neuroprotective mechanisms and develop new neuroprotective agents.

    Biology: Investigated for its effects on neuronal cell cultures and animal models of neurodegeneration.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Industry: Utilized in the development of pharmaceuticals and neuroprotective formulations

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20F3NO4

Molecular Weight

407.4 g/mol

IUPAC Name

benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C21H20F3NO4/c1-28-18(26)11-20(16-7-9-17(10-8-16)21(22,23)24)13-25(14-20)19(27)29-12-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI Key

YONPJWQIXOUOGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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